molecular formula C5H4Cl2N2O2S B177781 2-Amino-5-chloropyridine-3-sulfonyl chloride CAS No. 163137-45-9

2-Amino-5-chloropyridine-3-sulfonyl chloride

Cat. No.: B177781
CAS No.: 163137-45-9
M. Wt: 227.07 g/mol
InChI Key: DMEATHTWRKQAJZ-UHFFFAOYSA-N
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Description

2-Amino-5-chloropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H4Cl2N2O2S and a molecular weight of 227.07 g/mol . It is characterized by the presence of an amino group at the second position, a chlorine atom at the fifth position, and a sulfonyl chloride group at the third position on the pyridine ring. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields, including pharmaceuticals and materials science.

Mechanism of Action

Target of Action

The primary targets of 2-Amino-5-chloropyridine-3-sulfonyl chloride are tertiary amines . Tertiary amines are organic compounds that play a crucial role in various biochemical processes, including neurotransmission and enzymatic reactions.

Mode of Action

This compound interacts with its targets through a process known as the Hinsberg reaction . This compound undergoes a reaction with tertiary amines in the presence of air to produce sulfonylethenamines . The 2-aminopyridine-3-sulfonyl chloride apparently plays a dual role in the process, promoting the aerobic oxidation of the amine and electrophilically trapping the resulting enamine .

Biochemical Pathways

The interaction of this compound with tertiary amines affects the biochemical pathways involving these amines. The compound promotes the aerobic oxidation of the amine, leading to the formation of an enamine . This enamine is then trapped electrophilically by the 2-aminopyridine-3-sulfonyl chloride, resulting in the production of sulfonylethenamines .

Pharmacokinetics

The compound is known to be a solid at room temperature , suggesting that it may have different absorption, distribution, metabolism, and excretion (ADME) properties compared to liquid or gaseous compounds

Result of Action

The result of the action of this compound is the production of sulfonylethenamines . These compounds are formed when the 2-aminopyridine-3-sulfonyl chloride traps the enamine produced from the aerobic oxidation of the tertiary amine . The formation of these sulfonylethenamines could potentially affect various molecular and cellular processes, depending on the specific tertiary amine involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reaction with tertiary amines occurs in the presence of air , suggesting that oxygen levels could potentially influence the reaction rate. Additionally, the compound is known to be stable under normal temperatures and pressures , but its stability could be affected by extreme environmental conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloropyridine-3-sulfonyl chloride typically involves the chlorination of 2-amino-5-chloropyridine followed by sulfonylation. One common method includes the reaction of 2-amino-5-chloropyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to achieve the desired product quality.

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-chloropyridine-3-sulfonyl chloride is unique due to the presence of both an amino group and a sulfonyl chloride group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. Its ability to undergo both nucleophilic and electrophilic reactions sets it apart from other similar compounds .

Properties

IUPAC Name

2-amino-5-chloropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O2S/c6-3-1-4(12(7,10)11)5(8)9-2-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEATHTWRKQAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598533
Record name 2-Amino-5-chloropyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163137-45-9
Record name 3-Pyridinesulfonyl chloride, 2-amino-5-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163137-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-chloropyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-chloropyridine-3-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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